molecular formula C18H21NO4 B1668394 Cephalotaxine CAS No. 24316-19-6

Cephalotaxine

Cat. No. B1668394
CAS RN: 24316-19-6
M. Wt: 313.3 g/mol
InChI Key: YMNCVRSYJBNGLD-KURKYZTESA-N
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Description

Cephalotaxine (CET) is a natural alkaloid with potent antileukemia effects . The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine .


Synthesis Analysis

The total synthesis of cephalotaxine was accomplished based on a conceptually novel strategy featuring transannular reductive skeletal rearrangements as the key transformations for the construction of the pentacyclic ring skeleton of CET . It features a practical four-step assembly of the benzazepine-bearing pentacyclic ring system through two alkylation reactions, acidic hydrolysis, and aldolization .


Molecular Structure Analysis

The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine . One aromatic ring is incorporated intact while the other is extensively modified .


Chemical Reactions Analysis

The biosynthetic strategy for cephalotaxine exploits a one-carbon ring contraction to produce a five-membered C-ring from a phenylalanine-derived six-membered ring . The logic of the strategy is based on the ready availability of highly oxygenated cyclohexyl derivatives by oxidative metabolism of aromatic precursors and the possibility of extruding a carbon atom as carbon dioxide from an α-diketone by a benzylic acid rearrangement to an α-hydroxy acid .


Physical And Chemical Properties Analysis

Cephalotaxine is a solid substance .

Scientific Research Applications

Application in Leukemia Treatment

  • Specific Scientific Field : Oncology, specifically Leukemia treatment .
  • Summary of the Application : Cephalotaxine (CET) is a natural alkaloid with potent antileukemia effects . It has been found to significantly inhibit the viability of various leukemia cells, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4 .
  • Methods of Application or Experimental Procedures : The study involved RNA-sequencing and bioinformatics analysis to understand the molecular mechanisms of CET . CET was found to activate the mitochondrial apoptosis pathway by reducing the mitochondrial membrane potential, downregulating anti-apoptotic Bcl-2 protein, and upregulating pro-apoptotic Bak protein . It also impaired autophagy flow .
  • Results or Outcomes : The study demonstrated that CET exerted antileukemia effects through activation of the mitochondria-dependent pathway and by impairing autophagy flow .

Application in Biosynthesis

  • Specific Scientific Field : Plant Biochemistry, specifically the biosynthesis of Cephalotaxine .
  • Summary of the Application : Cephalotaxine is a benzylisoquinoline alkaloid isolated from Cephalotaxus plants . It has been a subject of research in the field of anticancer drugs .
  • Methods of Application or Experimental Procedures : The study involved treating cell suspension cultures with elicitors, including coronatine and methyl jasmonate, and then analyzing their transcriptome differences . The key enzyme of the shikimic acid pathway, 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DS), was found to play a significant role .
  • Results or Outcomes : The study concluded that coronatine promoted the synthesis of cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of cephalotaxine . The highest product (6.75 mg/L) appeared in the coronatine treatment of 1.0 μmol/L, which was higher than that of methyl jasmonate treatment (4.29 mg/L) and control (3.14 mg/L) .

Application in Invasive Cancer Therapy

  • Specific Scientific Field : Oncology, specifically invasive cancer therapy .
  • Summary of the Application : Cephalotaxine (CET) and its derivative homoharringtonine have been studied for their potential as an alternative to invasive cancer therapy . They are part of the harringtonine alkaloid family .
  • Methods of Application or Experimental Procedures : The study involved examining the biochemical profile of CET and homoharringtonine . The focus was on their anti-carcinogenic properties and their potential as an alternative to invasive cancer therapy .

Application in Zika Infection Treatment

  • Specific Scientific Field : Virology, specifically Zika virus treatment .
  • Summary of the Application : Cephalotaxine has been found to inhibit Zika infection by impeding viral replication and stability .
  • Methods of Application or Experimental Procedures : The study involved treating Zika-infected cells with Cephalotaxine and observing the effects on viral replication and stability .
  • Results or Outcomes : The study concluded that Cephalotaxine could potentially be used as a treatment for Zika infection .

Application in Chronic Myelogenous Leukemia Treatment

  • Specific Scientific Field : Oncology, specifically Chronic Myelogenous Leukemia treatment .
  • Summary of the Application : Cephalotaxine and its derivative Homoharringtonine (also known as Omacetaxine mepesuccinate) have been studied for their potential in treating Chronic Myelogenous Leukemia .
  • Methods of Application or Experimental Procedures : The study involved examining the biochemical profile of Cephalotaxine and Homoharringtonine . The focus was on their anti-carcinogenic properties and their potential as an alternative to invasive cancer therapy .

Application in Synthesis of Cephalotaxine

  • Specific Scientific Field : Plant Biochemistry, specifically the synthesis of Cephalotaxine .
  • Summary of the Application : To improve the production of Cephalotaxine and explore its biosynthesis pathway in the suspension cells of Cephalotaxus mannii, the cell suspension cultures were separately treated with elicitors, including coronatine (0.5, 1.0, 2.0 μmol/L) and methyl jasmonate (100 μmol/L), and then analyzed their transcriptome differences .
  • Methods of Application or Experimental Procedures : The results showed that coronatine could improve the content of Cephalotaxine in suspension cells of C. mannii . The highest product (6.75 mg/L) appeared in the coronatine treatment of 1.0 μmol/L, which was higher than that of methyl jasmonate treatment (4.29 mg/L) and control (3.14 mg/L) .
  • Results or Outcomes : The study concluded that coronatine promoted the synthesis of Cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of Cephalotaxine .

Safety And Hazards

Cephalotaxine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Cephalotaxine has potent antileukemia effects, but its underlying molecular mechanism has not been well understood . Future research will conduct in-depth studies on this . For instance, compared to HL-60 and Jurkat cells, K562 cells seem to be quite resistant to CET-induced cell death . Therefore, future experiments will explore whether CET induces the accumulation of LC3-II and p62 in K562 cells .

properties

IUPAC Name

(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCVRSYJBNGLD-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalotaxine

CAS RN

24316-19-6
Record name Cephalotaxine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cephalotaxine
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Record name Cephalotaxine
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Record name OMACETAXINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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